molecular formula C14H15F3N2O2S B12741828 Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- CAS No. 114991-55-8

Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro-

Cat. No.: B12741828
CAS No.: 114991-55-8
M. Wt: 332.34 g/mol
InChI Key: WWMXPOJFOPXKKM-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a trifluoromethyl group and a hexahydrocycloheptindole moiety, suggests potential for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the hexahydrocycloheptindole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution conditions: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The trifluoromethyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the sulfonamide moiety.

    Indole derivatives: Share the indole core structure but differ in functional groups.

Uniqueness

Methanesulfonamide, N-(5,6,7,8,9,10-hexahydrocyclohept(b)indol-4-yl)-1,1,1-trifluoro- is unique due to its combination of a sulfonamide group, a trifluoromethyl group, and a hexahydrocycloheptindole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

114991-55-8

Molecular Formula

C14H15F3N2O2S

Molecular Weight

332.34 g/mol

IUPAC Name

1,1,1-trifluoro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-4-yl)methanesulfonamide

InChI

InChI=1S/C14H15F3N2O2S/c15-14(16,17)22(20,21)19-12-8-4-6-10-9-5-2-1-3-7-11(9)18-13(10)12/h4,6,8,18-19H,1-3,5,7H2

InChI Key

WWMXPOJFOPXKKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=CC=C3NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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